molecular formula C10H6Cl2N2O2 B2624228 Methyl 2,3-dichloroquinoxaline-5-carboxylate CAS No. 1643354-85-1

Methyl 2,3-dichloroquinoxaline-5-carboxylate

Cat. No. B2624228
CAS RN: 1643354-85-1
M. Wt: 257.07
InChI Key: GFBZMVKBLNQBEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 2,3-dichloroquinoxaline-5-carboxylate” is a heterocyclic organic compound . It has a molecular weight of 257.08 and its IUPAC name is this compound . The compound is solid in physical form .


Synthesis Analysis

The synthesis of this compound has been studied extensively. One method involves using methyl-2,3-diamino benzoate as the starting material . The reaction of methyl 2,3-diamino benzoate and oxalic acid monohydrate at 140°C gives the methyl 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-5-carboxylate which gives dichloro compound on chlorination with SOCl2 .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the formula C10H6Cl2N2O2 . The InChI code for this compound is 1S/C10H6Cl2N2O2/c1-16-10(15)5-3-2-4-6-7(5)14-9(12)8(11)13-6/h2-4H,1H3 .


Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not mentioned in the search results, quinoxalines, a class of N-heterocyclic compounds, are known to exhibit several prominent pharmacological effects .


Physical And Chemical Properties Analysis

“this compound” is a solid compound . It has a molecular weight of 257.07 and its IUPAC name is this compound . The compound should be stored in an inert atmosphere at 2-8C .

Mechanism of Action

Target of Action

The primary targets of Methyl 2,3-dichloroquinoxaline-5-carboxylate are currently unknown. This compound is a relatively new chemical entity and research is ongoing to identify its specific molecular targets .

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound . These factors can include pH, temperature, and the presence of other molecules in the environment.

Advantages and Limitations for Lab Experiments

Methyl 2,3-dichloroquinoxaline-5-carboxylate has a number of advantages and limitations for lab experiments. One advantage of this compound is its low cost and availability, which makes it a popular choice for laboratory experiments. In addition, this compound is relatively easy to synthesize, which makes it a convenient choice for research. However, this compound is also a highly reactive compound, which can make it difficult to work with in certain experiments.

Future Directions

The potential applications of Methyl 2,3-dichloroquinoxaline-5-carboxylate are still being explored. Possible future directions for research include further investigating the anticancer activity of this compound, as well as exploring its potential as a catalyst in various reactions. In addition, further research could be conducted to better understand the mechanism of action of this compound, as well as to identify other potential applications of the compound.

Synthesis Methods

Methyl 2,3-dichloroquinoxaline-5-carboxylate can be synthesized using a variety of methods, including the use of a Grignard reaction and a Friedel-Crafts acylation. In the Grignard reaction, an alkyl halide is reacted with an organomagnesium compound to form an alkyl magnesium halide, which is then reacted with a ketone to form this compound. In the Friedel-Crafts acylation, an aromatic compound is reacted with an acyl chloride in the presence of an acid catalyst to form this compound.

Scientific Research Applications

Methyl 2,3-dichloroquinoxaline-5-carboxylate has been studied for its potential applications in the medical field, particularly in the treatment of cancer. It has been found to inhibit the growth of cancer cells in vitro and in vivo, and has been shown to reduce the toxicity of chemotherapy drugs in cancer patients. In addition, this compound has been studied for its potential to act as a catalyst in various reactions, such as in the synthesis of pyridines and pyrimidines.

Safety and Hazards

The compound is labeled with the signal word “Warning” and has the GHS07 pictogram . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

methyl 2,3-dichloroquinoxaline-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6Cl2N2O2/c1-16-10(15)5-3-2-4-6-7(5)14-9(12)8(11)13-6/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFBZMVKBLNQBEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2C(=CC=C1)N=C(C(=N2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.